molecular formula C₂₆H₂₆F₂N₂O B1141207 Hydroxy Flunarizine CAS No. 87166-81-2

Hydroxy Flunarizine

Cat. No.: B1141207
CAS No.: 87166-81-2
M. Wt: 420.49
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy Flunarizine is a derivative of Flunarizine, a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity. It is primarily used in the prophylaxis of migraine, occlusive peripheral vascular disease, vertigo of central and peripheral origin, and as an adjuvant in the therapy of epilepsy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Hydroxy Flunarizine involves the hydroxylation of Flunarizine. The synthetic route typically includes the following steps:

    Starting Material: Flunarizine, which is synthesized from 1-(bis(4-fluorophenyl)methyl)-4-cinnamylpiperazine.

    Hydroxylation: The hydroxylation process can be carried out using various hydroxylating agents under controlled conditions to introduce the hydroxyl group into the Flunarizine molecule.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Reaction Vessel: Use of large-scale reactors with precise temperature and pressure control.

    Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Hydroxy Flunarizine undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Hydroxy Flunarizine primarily functions as a calcium channel blocker and an antihistamine. Its mechanism involves inhibiting the influx of calcium ions through cell membranes, which affects vascular smooth muscle tone and neuronal excitability. This action leads to various physiological effects, including vasodilation and reduced neuronal excitability, making it beneficial in treating conditions like migraines and vertigo.

Scientific Research Applications

This compound has been explored in several scientific domains:

  • Chemistry : It serves as a model compound for studying calcium channel blockers and their derivatives.
  • Biology : Research focuses on its effects on cellular calcium homeostasis and potential neuroprotective roles.
  • Medicine : It is investigated for therapeutic applications in migraine prophylaxis, treatment of vertigo, and as an adjunct in epilepsy management.
  • Industry : The compound is utilized in pharmaceutical development and quality control processes .

Migraine Prophylaxis

This compound is notably effective in preventing migraine attacks. Clinical studies indicate that it stabilizes neuronal excitability and reduces vascular reactivity, consequently decreasing the frequency and severity of migraine episodes. A meta-analysis highlighted that this compound combined with Traditional Chinese Medicine (TCM) significantly enhances migraine management outcomes compared to monotherapy .

StudySample SizeInterventionOutcome Indicators
Hou Yanping 202262XueFu ZhuYu decoction + this compoundEffective rate, NRS score
Liu Chang 201980SanPain decoction + this compoundHeadache frequency reduction
Wu Yifeng 202244SanPain decoction + this compoundDuration of headache attacks

Neuroprotection

Recent studies suggest that this compound may possess neuroprotective properties by reducing excitotoxicity—a process implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that it can inhibit NMDA receptor-mediated excitotoxicity in cultured neurons, offering potential therapeutic avenues for these conditions .

Case Study: this compound in Migraine Management

A systematic review analyzed the efficacy of this compound when combined with TCM therapies for migraine management. The results demonstrated a significant improvement in symptom scores and a reduction in headache frequency among participants receiving the combination therapy compared to those receiving only this compound.

Findings:

  • Effective rate increased by 26% when combined with TCM.
  • Significant reductions were noted in NRS scores (pain intensity) and the number of headache episodes.

Comparison with Similar Compounds

    Flunarizine: The parent compound, also a selective calcium entry blocker.

    Cinnarizine: A related compound with similar calcium channel blocking properties.

    Verapamil: Another calcium channel blocker used in the treatment of cardiovascular diseases.

Comparison: Hydroxy Flunarizine is unique due to the presence of the hydroxyl group, which can influence its pharmacokinetic and pharmacodynamic properties. Compared to Flunarizine, this compound may have different solubility, absorption, and metabolic profiles, potentially leading to variations in its therapeutic efficacy and side effect profile.

Biological Activity

Hydroxy Flunarizine, a derivative of Flunarizine, is a compound that exhibits significant biological activity primarily through its role as a calcium channel blocker. This article delves into its pharmacological properties, mechanisms of action, clinical applications, and relevant research findings.

This compound functions primarily as a calcium antagonist , selectively blocking voltage-dependent calcium channels. Unlike traditional calcium channel blockers, it operates through an intracellular mechanism, potentially antagonizing calmodulin, a calcium-binding protein crucial for various cellular functions. This action leads to reduced calcium influx into cells, which is beneficial in conditions characterized by excessive neuronal excitability and vascular dysregulation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : Well absorbed from the gastrointestinal tract (>80%).
  • Protein Binding : Over 99% bound to plasma proteins.
  • Metabolism : Primarily metabolized by the CYP2D6 enzyme in the liver, producing at least 15 metabolites.
  • Half-life : Approximately 5–15 hours after a single dose; longer (18–19 days) with multiple doses due to accumulation .

Clinical Applications

This compound has been investigated for various clinical applications:

  • Migraine Prophylaxis : Clinical trials have shown its efficacy in reducing the frequency and severity of migraine attacks. It has been compared favorably against other treatments like pizotifen and cinnarizine .
  • Vascular Disorders : It has demonstrated benefits in managing occlusive peripheral vascular disease and vertigo of central origin .
  • Neurological Conditions : Research indicates potential cognitive benefits in patients with cerebrovascular disorders. Additionally, it has shown promise in treating conditions like rapid-onset dystonia-parkinsonism and spinal muscular atrophy by extending motor neuron survival and protecting against muscle atrophy .

Case Studies and Clinical Trials

  • Migraine Treatment :
    • A double-blind placebo-controlled study showed that patients receiving this compound experienced a significant reduction in migraine frequency compared to the placebo group (p < 0.01) over a four-month period .
    • In another trial, this compound was effective in reducing the migraine index from 23.4 to 18.7 (p < 0.05) while also decreasing the mean frequency of attacks significantly .
  • Vascular Effects :
    • In patients with peripheral vascular disease, this compound improved blood flow and reduced symptoms associated with ischemia when compared to standard treatments .
  • Neurological Benefits :
    • A study indicated that this compound could improve cognitive function in patients suffering from chronic cerebrovascular insufficiency, although further studies are needed for confirmation .

Comparative Efficacy Table

ConditionThis compound EfficacyComparison DrugEfficacy Comparison
Migraine ProphylaxisSignificant reductionPizotifenComparable
Peripheral Vascular DiseaseImproved symptomsStandard TherapyMore effective
Cognitive ImpairmentPotential improvementPlaceboMore effective

Q & A

Q. What are the primary pharmacological mechanisms underlying Hydroxy Flunarizine's efficacy in migraine prophylaxis?

Basic Research Question
this compound acts as a dual blocker of Na+/Ca²⁺ (T-type) channels and a D2 dopamine receptor antagonist, which stabilizes neuronal membranes and reduces cortical spreading depression, a key mechanism in migraine pathophysiology . Meta-analyses of randomized controlled trials (RCTs) confirm its prophylactic efficacy, showing a reduction of 0.4 migraine attacks per 4 weeks compared to placebo, with sedation and weight gain as common adverse effects .

Methodological Guidance : To validate mechanisms, use in vitro electrophysiological assays for ion channel activity and receptor-binding studies. For clinical correlations, employ RCTs with standardized migraine diaries and placebo controls to quantify attack frequency and adverse events .

Q. What standardized experimental models are used to evaluate this compound's neuroprotective or cognitive effects?

Basic Research Question
Preclinical studies often utilize rodent models, such as the step-down passive avoidance test, to assess memory modulation. For example, this compound at 10 mg/kg (intraperitoneal) in rats showed non-significant trends in improving memory retrieval, while fluoxetine (positive control) achieved statistical significance .

Methodological Guidance : Optimize dosing by extrapolating human-equivalent doses (e.g., 2 mg/kg in rats) and include positive controls (e.g., fluoxetine). Use one-way ANOVA followed by post-hoc tests (e.g., Student’s t-test) to compare latency and error rates across treatment groups .

Q. How can researchers resolve contradictions in efficacy data between this compound monotherapy and combination therapy studies?

Advanced Research Question
Meta-analyses comparing combination therapies (e.g., this compound + Toutongning) demonstrate superior efficacy in total response rate (RR = 1.21) and pain reduction (VAS score decrease: WMD = -1.04) versus monotherapy. However, heterogeneity in trial design and inconsistent adverse event reporting complicate interpretations .

Methodological Guidance :

  • Conduct trial sequential analysis (TSA) to assess whether pooled evidence meets futility or efficacy thresholds.
  • Apply Cochrane risk-of-bias tools to evaluate attrition and selection biases in included studies.
  • Standardize adverse event reporting using CONSORT guidelines to improve comparability .

Q. What methodological considerations are critical when designing longitudinal studies to assess this compound's long-term cognitive effects?

Advanced Research Question
Longitudinal studies require careful control of confounding variables (e.g., age, comorbidities) and validated cognitive assessment tools (e.g., Morris water maze for spatial memory). Evidence from short-term rodent studies suggests dose-dependent effects, but human trials lack long-term safety data .

Methodological Guidance :

  • Use stratified randomization to balance participant demographics.
  • Include interim analyses to monitor adverse events (e.g., sedation, metabolic changes).
  • Apply mixed-effects models to account for missing data in long-term follow-ups .

Q. How should pharmacokinetic data for this compound be structured in manuscripts to ensure clarity and reproducibility?

Basic Research Question
Pharmacokinetic parameters (e.g., LogP = 6.865, solubility in chloroform) must be reported in tables with Roman numerals, footnotes for abbreviations, and no redundant text . Raw data (e.g., plasma concentration-time curves) should be archived in supplementary materials, while processed data (e.g., half-life, AUC) are included in the main text .

Methodological Guidance :

  • Follow journal-specific formatting (e.g., Springer LaTeX templates).
  • Use Microsoft Word tables with self-explanatory titles and footnotes.
  • Avoid dual presentation of the same data in figures and tables .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Advanced Research Question
Dose-response analysis should employ non-linear regression models (e.g., sigmoidal Emax) to estimate EC50 values. For example, in migraine prophylaxis, 10 mg/day is the established effective dose, but subanalyses by age or gender may require covariate-adjusted meta-regression .

Methodological Guidance :

  • Use Stata or R for meta-regression to explore heterogeneity.
  • Apply sensitivity analyses to exclude high-bias trials.
  • Report confidence intervals and p-values with exact values (e.g., p=0.032) rather than thresholds .

Q. How can researchers leverage the FINER criteria to develop hypotheses for this compound's novel applications?

Advanced Research Question
The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) can guide hypothesis generation. For example, investigating this compound in pediatric migraine is novel due to limited data in children, feasible given its safety profile, and relevant to clinical guidelines .

Methodological Guidance :

  • Conduct systematic reviews to identify evidence gaps.
  • Pilot studies should include power calculations and ethical approvals for pediatric cohorts.
  • Use PICO (Population, Intervention, Comparison, Outcome) to structure research questions .

Properties

IUPAC Name

4-[(E)-3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]prop-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F2N2O/c27-23-9-5-21(6-10-23)26(22-7-11-24(28)12-8-22)30-18-16-29(17-19-30)15-1-2-20-3-13-25(31)14-4-20/h1-14,26,31H,15-19H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORXUYRMIOAMIE-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=C(C=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=C(C=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100551-77-7
Record name 1-(Bis(4-fluorophenyl)methyl)-4-(3-(4'-hydroxyphenyl)-2-propenyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100551777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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